D-Mannopyranoside, ethyl 1-thio-, tetraacetate

Description

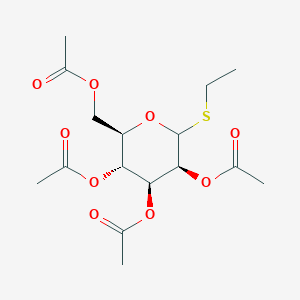

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside (CAS: Not explicitly provided) is a protected thioglycoside derivative of mannose. This compound features a thioethyl aglycon and acetyl protecting groups at the 2-, 3-, 4-, and 6-hydroxyl positions. It serves as a key intermediate in glycosylation reactions for synthesizing oligosaccharides and glycoconjugates due to its stability and reactivity under acidic or thiophilic activation conditions.

Synthesis: The compound is typically synthesized via BF₃·OEt₂-catalyzed thioglycosidation of 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose with ethanethiol in anhydrous dichloromethane . The reaction proceeds regioselectively, yielding the α-anomer as the major product. Purification via flash chromatography (ethyl acetate/hexane, 6:4) provides the product as a colorless oil or crystalline solid .

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-WHWZVRATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves the protection of hydroxyl groups in mannopyranosides. One efficient method is the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This method involves treating α-D-mannopyranosides with 0.12 equivalents of TsOH·H₂O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-α-D-mannopyranosides in 80-90% yields .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using similar protection and reaction conditions as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. Notable examples:

Formation of Disaccharides

-

Reaction with Alcohol Acceptors :

Ethyl tetraacetate reacts with 2-(benzyloxycarbonyl)aminoethanol under N-iodosuccinimide (NIS)/AgOTf activation .

Stereoselective β-Mannosylations

Deacetylation

Benzylidene Acetal Formation

Phosphorylation and Elongation

Key Research Findings

-

Stereochemical Integrity : The α-configuration is retained during glycosylation due to neighboring group participation by the 2-O-acetyl group .

-

Solubility Optimization : Benzylation enhances solubility in nonpolar solvents, facilitating further reactions .

-

Versatility : The compound’s thioglycoside moiety allows chemoselective activation, enabling sequential glycosylation .

Scientific Research Applications

Antiviral and Antibacterial Properties

Recent studies have highlighted the potential of D-Mannopyranoside derivatives in combating infections. Specifically, C-mannosides have been shown to effectively prevent and treat urinary tract infections (UTIs) in mouse models. These compounds act as antagonists to FimH lectins, which are critical for bacterial adhesion .

Glycobiology Research

D-Mannopyranoside, ethyl 1-thio-, tetraacetate plays a crucial role in glycobiology, where it aids in understanding protein-glycan interactions. Its unique structure allows researchers to study glycan formation and degradation processes as well as their biological implications .

Case Study 1: UTI Treatment

In a study published in Nature Communications, researchers demonstrated that C-mannosides significantly enhanced the efficacy of treatments for UTIs by improving compound exposure and stability in vivo. The study utilized D-Mannopyranoside derivatives to evaluate their binding affinity to FimH lectins, revealing promising results for future therapeutic applications .

Case Study 2: Glycobiology Insights

A comprehensive review on glycosylation reactions involving D-Mannopyranoside derivatives provided insights into their utility in synthesizing complex carbohydrates. Researchers employed this compound to create various glycosylation products that could be used for further biological investigations .

Mechanism of Action

The mechanism of action of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves its interaction with glycan-related enzymes and proteins. It acts as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in the formation and breakdown of glycans .

Comparison with Similar Compounds

Comparison with Similar Thioglycosides

Structural and Functional Differences

Table 1: Structural Comparison of Key Thioglycosides

Key Observations :

- Anomeric Configuration: The α-anomer of the mannose derivative is prevalent in thioglycosides due to kinetic control during synthesis, whereas β-anomers (e.g., glucose and galactose analogs) require thermodynamic or enzymatic control .

- Aglycon Variants : Ethylthio groups enhance stability and reactivity in glycosylation, while thioacetyl (e.g., 1-Thio-β-D-glucose tetraacetate) or methoxy groups alter solubility and activation pathways .

Table 2: Reactivity Comparison

Mechanistic Insights :

- The ethylthio group in the mannose derivative enables activation via thiophilic promoters (e.g., CuBr₂), facilitating stereoretentive glycosidic bond formation .

- In contrast, 1-Thio-β-D-glucose tetraacetate requires deacetylation before participating in glycosylation, limiting its direct utility in one-step reactions .

Physicochemical Properties

Table 3: Physical and Spectral Data

Notes:

Biological Activity

D-Mannopyranoside, ethyl 1-thio-, tetraacetate is a compound of significant interest in the fields of synthetic chemistry, pharmaceutical development, and glycobiology. This article explores its biological activity, focusing on its applications, mechanisms, and research findings.

Chemical Structure and Properties

This compound is characterized by its thioether and acetyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molar mass of approximately 286.31 g/mol. Its structure facilitates various glycosylation reactions, making it a valuable intermediate in the synthesis of complex carbohydrates.

Applications in Research

- Synthetic Chemistry :

- Pharmaceutical Development :

- Biotechnology :

- Analytical Chemistry :

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of D-mannopyranosides, including D-mannopyranoside derivatives. Research indicates that these compounds can inhibit bacterial adhesion to host cells, thereby reducing infection rates. For instance, C-mannosides have been shown to effectively prevent urinary tract infections (UTIs) by inhibiting the function of FimH, a lectin involved in bacterial adhesion .

The biological activity of D-mannopyranosides is primarily attributed to their ability to interact with lectins on the surface of pathogens. By binding to these proteins, they can prevent the adhesion and invasion of bacteria into host tissues. This mechanism has been validated through various in vitro studies demonstrating the efficacy of these compounds against common pathogens such as E. coli .

Study 1: Efficacy Against UTI Pathogens

In a study assessing the efficacy of C-mannosides against UTI pathogens, it was found that these compounds significantly reduced bacterial adhesion in vitro and showed promising results in animal models. The study concluded that C-mannosides could serve as effective oral therapeutics for preventing UTIs due to their ability to inhibit FimH-mediated adhesion .

Study 2: Glycosylated Drug Candidates

Another research effort focused on synthesizing glycosylated drug candidates using D-mannopyranoside derivatives. The results indicated improved bioavailability and targeted delivery of therapeutic agents when these compounds were used as glycosylation intermediates .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for ethyl 1-thio-β-D-mannopyranoside tetraacetate, and what are their yields?

Ethyl 1-thio-β-D-mannopyranoside tetraacetate is typically synthesized via Lewis acid-mediated glycosylation. A common method involves reacting 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose with ethanethiol in anhydrous dichloromethane under BF₃·Et₂O catalysis. The reaction proceeds at 0°C for 7 hours, followed by purification via flash chromatography (ethyl acetate/hexane, 6:4), yielding ~70% of the product . Alternative routes using 3-mercaptopropanol or thiocresol derivatives under similar conditions achieve yields up to 85% .

Q. How is the structural integrity of ethyl 1-thio-β-D-mannopyranoside tetraacetate validated experimentally?

Characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example:

Q. What are the primary applications of this compound in glycoscience?

It serves as a glycosyl donor for synthesizing thioglycosides, which are key intermediates in oligosaccharide and glycoconjugate synthesis. The thioethyl group enhances stability and reactivity in glycosylation reactions, enabling selective activation under mild conditions .

Advanced Research Questions

Q. How do electronic effects of aromatic substituents influence the reactivity of thiomannosides in glycosylation?

Electron-donating groups (e.g., 4-methoxyphenyl) on thioglycosides lower oxidation potentials and increase electrophilic reactivity. For example, 4-methoxyphenyl thiomannosides activate at lower potentials (~1.2 V) compared to unsubstituted analogs, enabling sequential glycosylation of "disarmed" acceptors in electrochemical syntheses . This modulation is critical for regioselective oligosaccharide assembly .

Q. What strategies resolve contradictions in structural assignments of thiomannosides?

Discrepancies in anomeric configuration (α vs. β) are resolved via X-ray crystallography . For instance, single-crystal analysis of 4-methoxyphenyl thiomannoside confirmed the α-configuration, contradicting earlier misassignments based solely on optical rotation data . NOESY NMR and anomeric proton coupling constants (J₁,₂ ~1.5 Hz for α-configuration) further validate stereochemistry .

Q. How is this compound utilized in vaccine development against bacterial pathogens?

Ethyl 1-thio-β-D-mannopyranoside derivatives are precursors for O-antigen tetrasaccharides in Salmonella Enteritidis. For example, coupling with tyvelose donors generates immunogenic glycans, which are conjugated to carrier proteins for antibody production. This approach requires regioselective deprotection (e.g., acetate removal at C-2) and orthogonal protecting group strategies .

Q. What are the challenges in achieving regioselective glycosylation with thiomannosides?

Competing side reactions (e.g., acetyl migration) and poor acceptor reactivity necessitate optimized conditions:

- Temperature control : Reactions at −40°C minimize acetyl group migration .

- Catalyst tuning : Use of NIS/TfOH or electrochemical activation improves selectivity for primary hydroxyl acceptors .

- Protecting group engineering : Acetonide or benzyl groups enhance donor reactivity in "armed-disarmed" strategies .

Methodological Best Practices

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) for thioglycosides .

- Storage : Store at −20°C under inert gas to prevent thiol oxidation .

- Troubleshooting : Monitor reactions by TLC (Rf ~0.6 in ethyl acetate/hexane) and quench with NaHCO₃ to neutralize residual BF₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.